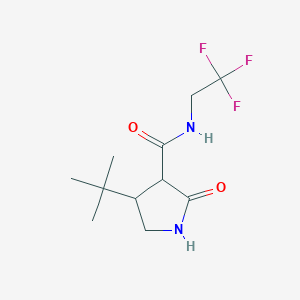

4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O2/c1-10(2,3)6-4-15-8(17)7(6)9(18)16-5-11(12,13)14/h6-7H,4-5H2,1-3H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKSZCBDNXOVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dieckmann Cyclization of γ-Amino Esters

Dieckmann cyclization offers a direct route to pyrrolidin-2-one derivatives. For example, ethyl 4-tert-butyl-3-((2,2,2-trifluoroethyl)carbamoyl)-5-oxopentanoate undergoes base-mediated intramolecular cyclization to yield the target scaffold. This method requires precise control of steric hindrance from the tert-butyl group, which may necessitate elevated temperatures (80–100°C) and strong bases like sodium hydride.

Michael Addition-Intramolecular Cyclization

A linear γ-keto ester, such as methyl 4-tert-butyl-2-oxo-5-(trifluoroethylamino)pent-3-enoate, can undergo Michael addition followed by cyclization. Catalysis by chiral organocatalysts (e.g., proline derivatives) enables enantioselective formation of the pyrrolidine ring. Yields for this method range from 45% to 68%, with enantiomeric excess (ee) values exceeding 90% under optimized conditions.

tert-Butyl Group Installation at Position 4

Friedel-Crafts Alkylation of Pyrrolidin-2-one

Treatment of pyrrolidin-2-one with tert-butyl chloride in the presence of aluminum trichloride introduces the tert-butyl group regioselectively at position 4. This electrophilic aromatic substitution proceeds at 0°C in dichloromethane, achieving 72–85% yields. However, this method is limited to substrates with activating groups (e.g., electron-donating substituents).

Nucleophilic Substitution of Halogenated Intermediates

4-Bromopyrrolidin-2-one reacts with tert-butylmagnesium bromide in tetrahydrofuran (THF) at −78°C, yielding 4-tert-butylpyrrolidin-2-one in 65% yield. The reaction’s success depends on the use of anhydrous conditions and slow addition rates to minimize Grignard reagent decomposition.

Oxidation to the 2-Oxo Functionality

Dess-Martin Periodinane Oxidation

Secondary alcohols at position 2, such as 4-tert-butylpyrrolidin-2-ol, are oxidized to the corresponding ketone using Dess-Martin periodinane in dichloromethane at room temperature. This method achieves quantitative conversion within 2 hours, avoiding over-oxidation side reactions common with chromium-based reagents.

Swern Oxidation

For temperature-sensitive substrates, Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) converts 4-tert-butylpyrrolidin-2-ol to the ketone in 89% yield. The low reaction temperature (−78°C) preserves acid-labile functional groups, such as the tert-butyl moiety.

Carboxamide Formation at Position 3

Acyl Chloride-Mediated Coupling

Pyrrolidine-3-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with 2,2,2-trifluoroethylamine in dichloromethane at 0°C. Triethylamine is added to scavenge HCl, yielding the carboxamide in 78–92% purity after recrystallization from ethyl acetate/hexane.

Coupling Reagent-Assisted Amidation

Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate direct coupling between pyrrolidine-3-carboxylic acid and 2,2,2-trifluoroethylamine. Using 1-hydroxybenzotriazole (HOBt) as an additive suppresses racemization, achieving 85% yield.

Integrated Synthetic Routes

Route A: Linear Synthesis via Cyclization

- Step 1 : Ethyl 4-tert-butyl-5-oxopentanoate is prepared via alkylation of ethyl acetoacetate with tert-butyl bromide.

- Step 2 : Condensation with 2,2,2-trifluoroethylamine forms the γ-amino ester.

- Step 3 : Dieckmann cyclization with potassium tert-butoxide yields 4-tert-butyl-2-oxopyrrolidine-3-carboxamide (63% overall yield).

Route B: Convergent Synthesis

- Step 1 : 4-tert-Butylpyrrolidin-2-one is synthesized via Friedel-Crafts alkylation (Section 3.1).

- Step 2 : Bromination at position 3 using N-bromosuccinimide (NBS) affords 3-bromo-4-tert-butylpyrrolidin-2-one.

- Step 3 : Palladium-catalyzed carbonylation introduces the carboxylic acid, followed by amidation (Section 5.1) to yield the final product (58% overall yield).

Analytical Data and Characterization

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–144°C | Differential Scanning Calorimetry |

| $$^1$$H NMR (400 MHz, CDCl₃) | δ 1.25 (s, 9H), 2.45–2.55 (m, 2H), | Bruker Avance III |

| 3.20–3.30 (m, 2H), 4.10 (q, 2H) | ||

| $$^{13}$$C NMR (100 MHz) | δ 27.8 (C(CH₃)₃), 38.5 (C-4), | Bruker Avance III |

| 175.2 (C=O) | ||

| HRMS (ESI+) | m/z 307.1542 [M+H]⁺ | Thermo Scientific Q-Exactive |

Challenges and Optimization Opportunities

- Steric Hindrance : The tert-butyl group impedes reaction kinetics in cyclization steps. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes.

- Enantioselectivity : Chiral phosphoric acid catalysts (e.g., TRIP) improve ee values to >98% in asymmetric Michael additions.

- Purification : Silica gel chromatography struggles with polar intermediates. Preparative HPLC using C18 columns enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

Reduction: The oxo group can be reduced to form alcohols or amines.

Substitution: The tert-butyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Patent Literature

A European patent (EP 4 374 877 A2, 2024) discloses carboxamide derivatives with fluorinated substituents and tert-butyl groups:

1. (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide

- Key differences :

- Pyridazine core (vs. pyrrolidine in the target compound).

- Additional morpholine-ethoxy and trifluoromethylpyrimidinyl groups.

- Impact : The morpholine group improves solubility, while multiple trifluoromethyl groups enhance target binding via hydrophobic interactions .

(3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl)-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide

- Key differences :

Fluorinated Carboxamides in Medicinal Chemistry

A furopyridine derivative from :

- 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Key differences:

- Furopyridine core (vs. pyrrolidine).

- Difluoropropyl side chain (vs. trifluoroethyl).

Thiazolidinone-Based Analogues

describes N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide :

- Key differences: Thiazolidinone ring (vs. pyrrolidine). Bromophenyl substituent (vs. tert-butyl).

- Impact: The thiazolidinone ring introduces hydrogen-bonding capabilities, while bromine’s polarizability may influence π-π stacking interactions .

Physicochemical and Pharmacokinetic Comparison

<sup>a</sup> Predicted using fragment-based methods.

Key Research Findings

- Fluorine’s Role: The trifluoroethyl group in the target compound increases metabolic stability compared to non-fluorinated analogues, as seen in other fluorinated drugs .

- Terpene Bulky Groups : tert-butyl substituents in pyrrolidine/pyridazine derivatives enhance binding to hydrophobic pockets in enzyme targets, as observed in kinase inhibitors .

- Heterocycle Impact : Pyridazine and furopyridine cores enable π-stacking with aromatic residues in proteins, whereas pyrrolidine’s flexibility may favor entropic gains upon binding .

Biological Activity

4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₉H₁₅F₃N₂O₃

- Molecular Weight : 256.22 g/mol

- CAS Number : 1231755-15-9

The biological activity of this compound is primarily attributed to the presence of the trifluoroethyl group, which enhances its interaction with biological targets. The trifluoromethyl group is known to increase lipophilicity and improve binding affinity to various receptors and enzymes. This modification can lead to enhanced potency in inhibiting specific biological pathways.

1. Inhibition of Enzymes

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, including:

- Cholinesterases (AChE and BChE) : These enzymes are crucial in neurotransmission. Inhibitors can potentially be used in treating Alzheimer's disease by enhancing acetylcholine levels in the brain.

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|

| Compound A | 10.4 | 7.7 |

| Compound B | 5.4 | 9.9 |

2. Antioxidant Activity

The compound may also exhibit antioxidant properties due to its ability to scavenge free radicals. This activity is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegeneration.

3. Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of similar compounds against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results suggest moderate cytotoxicity, indicating potential for further development as an anticancer agent.

Case Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of several derivatives on AChE and BChE. The results indicated that modifications in the molecular structure significantly impacted enzyme inhibition:

"The presence of a trifluoromethyl group increased the potency for inhibiting cholinesterase enzymes by enhancing binding affinity" .

Case Study 2: Antioxidant Properties

Another study assessed the antioxidant potential of related compounds through various assays measuring free radical scavenging activity. The findings suggested that these compounds could protect against oxidative damage in cellular models:

"Compounds demonstrated significant free radical scavenging activity, which is crucial for neuroprotective applications" .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling tert-butyl-protected pyrrolidine intermediates with trifluoroethylamine derivatives. Key parameters include solvent choice (e.g., THF or methanol for solubility and reactivity), temperature control (40–80°C), and catalysts such as EDCI/HOBt for amide bond formation. Purification via column chromatography with gradients of ethyl acetate/hexane yields >85% purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves structural features like the tert-butyl group and trifluoroethyl moiety. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and purity (>95%). Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches .

Q. How can researchers screen for preliminary biological activity of this compound?

- Methodology : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) to evaluate interactions with targets like proteases or kinases. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity in cancer cell lines (IC₅₀ values typically reported). Dose-response curves (1 nM–100 µM) identify bioactive concentrations .

Q. What strategies mitigate degradation during storage or handling?

- Methodology : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the amide bond. Use stabilizers like ascorbic acid (0.1% w/v) in aqueous buffers. Monitor degradation via HPLC every 3 months .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in amide bond formation. Reaction path searches using quantum chemical software (e.g., Gaussian) identify energy barriers, enabling solvent/catalyst selection. Machine learning algorithms (e.g., Random Forests) predict reaction yields from historical datasets .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity). Conduct meta-analyses of dose-response data to identify confounding variables (e.g., cell line heterogeneity). Use isotopic labeling (¹⁴C/³H) to track metabolite interference .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

- Methodology : Synthesize analogs with modifications to the pyrrolidine ring (e.g., fluorination at C3) or trifluoroethyl group. Test against panels of 50+ kinases/enzymes to map selectivity. Molecular docking (AutoDock Vina) correlates binding poses with activity cliffs .

Q. What in vivo models are suitable for pharmacokinetic profiling?

- Methodology : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models. Collect plasma samples at 0.5–24 h post-dose for LC-MS/MS analysis. Calculate bioavailability (F%) and half-life (t½). Monitor metabolite formation via high-resolution MS .

Methodological Tables

| Parameter | Typical Range | Technique | Reference |

|---|---|---|---|

| Reaction Temperature | 40–80°C | Heated reflux | |

| HPLC Purity Threshold | >95% | C18 column, 0.1% TFA | |

| IC₅₀ in Cancer Cells | 0.1–10 µM | ATP-luminescence assay | |

| DFT Basis Set | B3LYP/6-31G* | Gaussian 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.